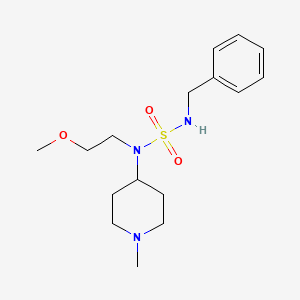![molecular formula C13H15FN2O2S B5435830 4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene](/img/structure/B5435830.png)
4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene is a complex organic compound that features a combination of imidazole, sulfonyl, and fluorobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene typically involves multiple steps:
Formation of 2-Ethyl-4-methylimidazole: This can be synthesized by reacting 1,2-propanediamine with acetonitrile in the presence of sulfur powder as a catalyst.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-methylimidazole: A simpler imidazole derivative used as a curing agent for epoxy resins.
4-Fluoro-2-methylbenzenesulfonyl chloride: A related compound used in organic synthesis for introducing sulfonyl groups.
Uniqueness
4-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-1-fluoro-2-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both imidazole and sulfonyl groups allows for versatile interactions in biological and chemical systems, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-ethyl-1-(4-fluoro-3-methylphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c1-4-13-15-10(3)8-16(13)19(17,18)11-5-6-12(14)9(2)7-11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAAGXDQQHNNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)

![(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one](/img/structure/B5435794.png)
![(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B5435796.png)

![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)

![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5435840.png)
